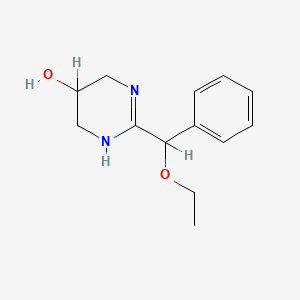
3,4,5,6-Tetrahydro-2-(alpha-ethoxybenzyl)-5-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetrahydro-2-(alpha-ethoxybenzyl)-5-pyrimidinol is a chemical compound with a complex structure that includes a pyrimidine ring substituted with an ethoxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-2-(alpha-ethoxybenzyl)-5-pyrimidinol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of an ethoxybenzyl derivative with a pyrimidine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,6-Tetrahydro-2-(alpha-ethoxybenzyl)-5-pyrimidinol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
3,4,5,6-Tetrahydro-2-(alpha-ethoxybenzyl)-5-pyrimidinol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3,4,5,6-Tetrahydro-2-(alpha-ethoxybenzyl)-5-pyrimidinol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5,6-Tetrahydro-2-(4-chloro-alpha-ethoxybenzyl)-5,5-dimethylpyrimidine
- 3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-dimethylpyrimidine
Uniqueness
Compared to similar compounds, 3,4,5,6-Tetrahydro-2-(alpha-ethoxybenzyl)-5-pyrimidinol may exhibit unique chemical properties due to the specific arrangement of its functional groups
Eigenschaften
CAS-Nummer |
33236-11-2 |
|---|---|
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-[ethoxy(phenyl)methyl]-1,4,5,6-tetrahydropyrimidin-5-ol |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12(10-6-4-3-5-7-10)13-14-8-11(16)9-15-13/h3-7,11-12,16H,2,8-9H2,1H3,(H,14,15) |
InChI-Schlüssel |
YKAMYNVDXCQWSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=CC=C1)C2=NCC(CN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


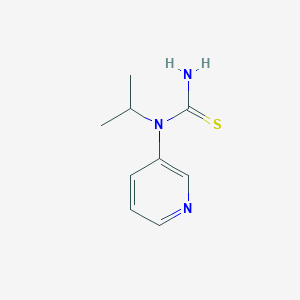
![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
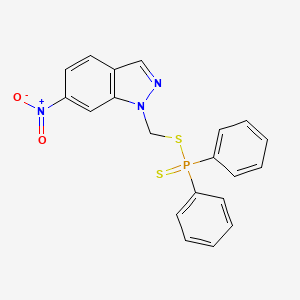
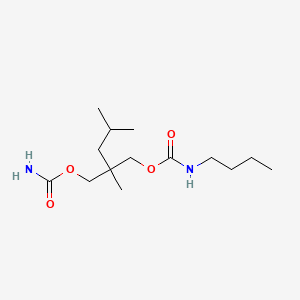
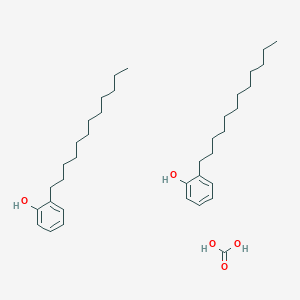
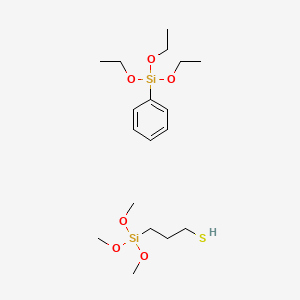
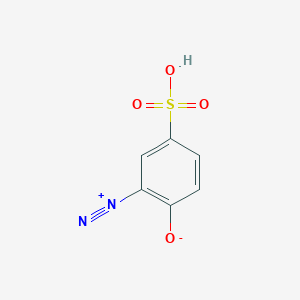

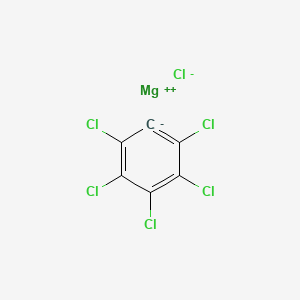
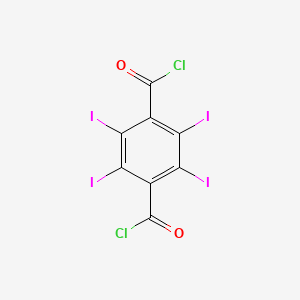
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
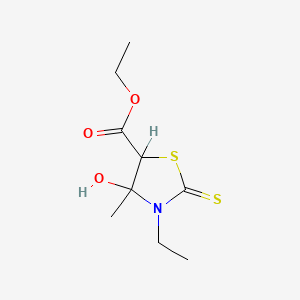
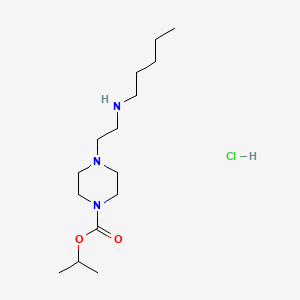
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
